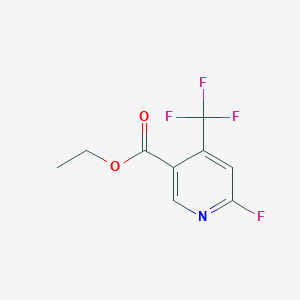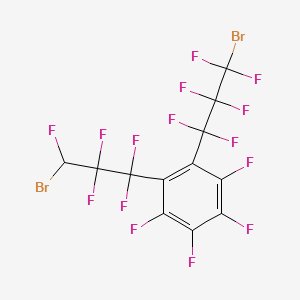
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated aromatic compound. The presence of multiple bromine and fluorine atoms makes it a compound of interest in various fields of research, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Fluorination: Fluorination is carried out using reagents like hydrogen fluoride (HF) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production methods for such highly fluorinated compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Applications in materials science, particularly in the development of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene involves interactions with molecular targets and pathways, which may include:
Molecular Targets: Specific enzymes or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
Uniqueness
The uniqueness of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene lies in its specific arrangement of bromine and fluorine atoms, which may confer unique chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12HBr2F15 |
|---|---|
Peso molecular |
589.92 g/mol |
Nombre IUPAC |
1-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12HBr2F15/c13-7(19)10(24,25)8(20,21)1-2(4(16)6(18)5(17)3(1)15)9(22,23)11(26,27)12(14,28)29/h7H |
Clave InChI |
ZMNFYWRPTAFMMK-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(C(F)(F)Br)(F)F)(F)F)C(C(C(F)Br)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


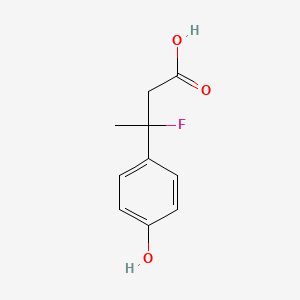
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

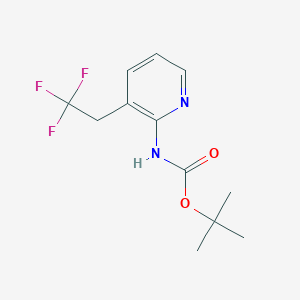
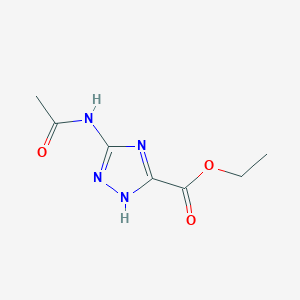


![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
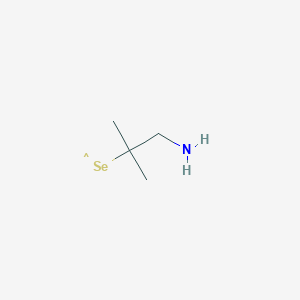

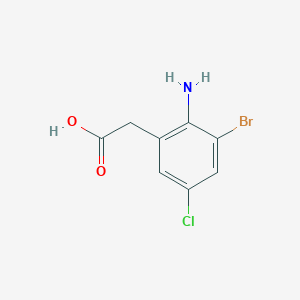
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
